molecular formula C8H18O B1330359 3-Ethyl-2-methyl-3-pentanol CAS No. 597-05-7

3-Ethyl-2-methyl-3-pentanol

Cat. No. B1330359
CAS RN: 597-05-7
M. Wt: 130.23 g/mol
InChI Key: DMHIJUVUPKCGLJ-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-3-pentanol is an organic compound with the molecular formula C8H18O . It is also known by other names such as 2-Methyl-3-ethyl-3-pentanol .


Molecular Structure Analysis

The molecular weight of 3-Ethyl-2-methyl-3-pentanol is 130.2279 . The IUPAC Standard InChI is InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3 . The 3D structure of the compound can be viewed using Java or Javascript .

Scientific Research Applications

Thermophysical Property Analysis

3-Ethyl-2-methyl-3-pentanol: has been studied for its thermophysical properties, particularly in combination with short-chain alcohols. Research has shown that it exhibits consistent negative excess molar volumes and positive viscosity deviations when mixed with alcohols like 1-propanol to 1-hexanol. These findings are significant for understanding molecular interactions and are applicable in industries where alcohol mixtures are used, such as pharmaceuticals and biofuels .

Solvent Applications in Pharmaceuticals

In the pharmaceutical industry, 3-Ethyl-2-methyl-3-pentanol is valued for its solvent properties. It aids in the formulation of complex drug compounds and enhances the delivery of active ingredients. Its ability to dissolve various substances makes it a key component in creating effective medicinal products .

Biofuel Production

This compound plays a role in the development of biofuels. Its properties can improve fuel efficiency and contribute to the reduction of greenhouse gas emissions. By optimizing the combustion process, 3-Ethyl-2-methyl-3-pentanol helps in creating more sustainable energy solutions .

Material Science: Polymers and Resins

In material science, 3-Ethyl-2-methyl-3-pentanol is utilized in the production of polymers and resins. It acts as a reaction medium or modifying agent, enhancing material characteristics such as flexibility and resistance to environmental stress .

Hydrogen Bonding Efficiency

The compound’s structure allows for efficient hydrogen bonding when mixed with shorter-chain 1-alkanols. This efficiency is crucial for applications that rely on strong molecular interactions, such as in the creation of certain types of plastics or other synthetic materials .

Use as a Volatile Marker

3-Ethyl-2-methyl-3-pentanol: has been used as a volatile marker in various scientific studies. This application is important for tracking the presence of substances in complex mixtures or environments, such as in atmospheric studies or in the analysis of chemical reactions .

Safety and Hazards

Safety measures for handling 3-Ethyl-2-methyl-3-pentanol include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eye . It is also recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

3-ethyl-2-methylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-8(9,6-2)7(3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMHIJUVUPKCGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60208404
Record name 3-Ethyl-2-methyl-3-pentanol
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Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

597-05-7
Record name 3-Ethyl-2-methyl-3-pentanol
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Record name 3-Ethyl-2-methyl-3-pentanol
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Record name 2-Methyl-3-ethyl-3-pentanol
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Record name 3-Ethyl-2-methyl-3-pentanol
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Record name 3-Pentanol, 3-ethyl-2-methyl-
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Record name 3-Ethyl-2-methyl-3-pentanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 3-ethyl-2-methyl-3-pentanol influence its tendency to form dimers?

A1: The molecular structure of 3-ethyl-2-methyl-3-pentanol plays a key role in its dimerization. The presence of a hydroxyl (-OH) group enables the formation of hydrogen bonds. Specifically, the bulky ethyl and methyl groups surrounding the hydroxyl group create steric hindrance, hindering the formation of higher-order oligomers [, ]. This steric effect favors the formation of cyclic dimers, where two 3-ethyl-2-methyl-3-pentanol molecules are linked by two hydrogen bonds, forming a stable eight-membered ring structure.

Q2: How was infrared (IR) spectroscopy used to study the dimerization of 3-ethyl-2-methyl-3-pentanol?

A2: IR spectroscopy proved to be a valuable tool for investigating the monomer-dimer equilibrium of 3-ethyl-2-methyl-3-pentanol in a non-polar solvent like tetrachloroethylene (also known as tetrachloroethylene) [, ]. The researchers identified distinct IR absorption bands corresponding to the stretching vibrations of the O-H bond in the monomeric and dimeric forms. By analyzing the changes in the intensities of these bands at different concentrations and temperatures, they could determine the dimerization constant (K), which quantifies the equilibrium between monomers and dimers. Additionally, the enthalpy and entropy changes associated with dimerization were calculated using the van't Hoff equation, providing insights into the thermodynamics of this process.

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